“1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene” is an organic compound that is used as a chemical synthesis intermediate . It is also known by other names such as “2-bromobenzyl bromide”, “o-bromobenzyl bromide”, “1-bromo-2-bromomethyl benzene”, “2-bromobenzylbromide”, “alpha,2-dibromotoluene”, and “benzene, 1-bromo-2-bromomethyl” among others .
The molecular formula of “1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene” is C7H6Br2 . The compound contains a benzene ring with bromomethyl and trifluoromethyl substituents. The exact structure can be represented by the SMILES string C1=CC=C(C(=C1)CBr)Br
.
The compound is a liquid at room temperature with a density of 1.555 g/mL at 25 °C . The refractive index is 1.487 . The molecular weight is 249.93 g/mol .
1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene is a halogenated aromatic compound characterized by the presence of bromine and trifluoromethyl groups on a benzene ring. Its chemical structure includes two bromine atoms, one at the first position and another at the second position relative to the trifluoromethyl group located at the third position. This compound is significant in various fields, including organic synthesis and materials science.
Source: The compound is cataloged under the Chemical Abstracts Service Registry Number 69902-84-7 and can be sourced from chemical suppliers specializing in fine chemicals and intermediates.
Classification: It belongs to the class of halogenated organic compounds, specifically aromatic compounds, which are known for their diverse applications in chemical synthesis and industrial processes.
The synthesis of 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene can be achieved through several synthetic routes. A common method involves the bromination of 2-(bromomethyl)-3-(trifluoromethyl)benzene using bromine or a brominating agent like N-bromosuccinimide (NBS). This reaction typically occurs in inert solvents such as dichloromethane or carbon tetrachloride, under controlled conditions to optimize yield and minimize byproducts.
The reaction conditions are critical for achieving high selectivity and yield. The use of N-bromosuccinimide as a brominating agent allows for milder conditions compared to elemental bromine, reducing the risk of polysubstitution. The typical reaction temperature ranges from room temperature to slightly elevated temperatures, depending on the specific setup and desired reaction kinetics .
Key structural data includes:
1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene undergoes various types of chemical reactions:
The major products formed depend on the specific reagents and conditions employed. For instance, substitution reactions often favor the formation of more stable products based on steric and electronic factors.
The mechanism of action for 1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene primarily involves its ability to undergo nucleophilic substitution reactions. The presence of trifluoromethyl enhances its lipophilicity, allowing it to interact effectively with biological targets. This property is particularly useful in studies involving enzyme inhibition, where the compound can form covalent bonds with active site residues, thereby inhibiting enzyme activity .
1-Bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene has several applications across different scientific domains:
Radical bromination enables precise installation of bromine atoms at benzylic positions critical for synthesizing 1-bromo-2-(bromomethyl)-3-(trifluoromethyl)benzene. The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, necessitating carefully optimized conditions to achieve selective benzylic bromination without polybromination. As detailed in US Patent 6506951B1, iron(III) chloride serves as a key catalyst for radical initiation, facilitating bromine atom transfer at temperatures between 60–80°C [5]. This method achieves >85% selectivity for benzylic bromination by suppressing electrophilic aromatic substitution.
Reaction time and stoichiometry critically influence selectivity. Stoichiometric excesses of bromine (>1.2 equivalents) trigger undesirable ring bromination, while sub-stoichiometric amounts (<1 eq) lead to incomplete conversion. Chinese Patent CN101168495A demonstrates that radical initiators like azobisisobutylonitrile (AIBN; 0.002–0.006 eq) allow bromination completion within 3–4 hours at 82–102°C, minimizing byproducts [9]. Solvent choice further modulates selectivity: non-polar media (e.g., CCl₄) enhance benzylic bromination efficacy by stabilizing radical intermediates, as confirmed by HPLC yields exceeding 90% [9].
The trifluoromethyl group’s introduction precedes bromomethylation due to its profound electronic influence on subsequent reactions. Direct fluorination of pre-brominated precursors is impractical; instead, building block approaches utilizing commercially available trifluoromethylated aromatics are standard. 1,3-Bis(trifluoromethyl)benzene serves as a key precursor, where iron-catalyzed bromination selectively functionalizes one methyl group to bromomethyl, preserving the CF₃ group intact [5].
Electrophilic fluorination reagents (e.g., HF-pyridine complexes) are avoided due to harsh conditions that degrade brominated intermediates. Modern routes leverage Ullmann-type couplings or halex reactions for trifluoromethyl installation, though these remain secondary to the building block strategy. The CF₃ group’s stability under radical bromination conditions (60–80°C) enables sequential functionalization—crucial for maintaining group integrity during bromomethylation [5] [3].
Transition metal catalysts govern efficiency in bromomethylation, with iron-based systems dominating industrial processes. Iron(III) chloride (0.5–5 mol%) enables bromine activation via Lewis acid-mediated polarization, reducing reaction temperatures by 20–30°C compared to uncatalyzed routes [5]. Titanium and tantalum halides offer alternatives, though iron remains preferred due to cost and handling. As disclosed in US6506951B1, catalyst loading optimization (0.025–0.05 eq iron powder) achieves near-quantitative yields while facilitating catalyst removal via aqueous extraction [5].
Table 1: Catalytic Systems for Benzylic Bromination
Catalyst | Loading (mol%) | Temp (°C) | Yield (%) | Selectivity (%) |
---|---|---|---|---|
FeCl₃ | 1–5 | 60–80 | 92–95 | >85 |
Fe (powder) | 2.5–5.0 | 82–102 | 88–90 | 80–85 |
TiCl₄ | 5 | 70 | 85 | 75 |
None (thermal) | – | 110–130 | 65 | 60 |
Heterogeneous catalysts like titanium dioxide (TiO₂) emerge in green chemistry contexts, enabling recyclability and reducing metal contamination. However, homogeneous catalysts still prevail due to superior mass transfer in liquid-phase reactions [5].
Solvent-free bromination and waste minimization are central to sustainable synthesis. Solvent-less systems leveraging neat reactants with iron catalysts reduce organic waste by 40–50%, though they require precise temperature control to prevent polybromination [5]. US6506951B1 discloses in situ bromine generation using HBr/H₂O₂, eliminating hazardous bromine storage and improving atom economy [5].
Waste stream management integrates sodium sulfite (Na₂SO₃) for quenching excess bromine, converting it to water-soluble bromide salts for safe disposal [9]. Continuous extraction with supercritical CO₂ replaces halogenated solvents (e.g., CCl₄), reducing toxicity and simplifying product isolation. These methods align with E-factor reduction targets, cutting auxiliary waste from 5–8 kg/kg product to <2 kg/kg [5] [9].
Continuous flow reactors overcome heat transfer limitations inherent in batch production of exothermic brominations. Microreactor systems enable precise residence time control (<5 minutes) at elevated temperatures (100–120°C), suppressing byproduct formation while enhancing throughput by 3–5× [5]. US6506951B1 confirms gas-liquid flow protocols using bromine vapor and substrate solutions in tetrachloromethane, achieving 92% conversion with reactor volumes 90% smaller than batch equivalents [5].
Table 2: Continuous Flow vs. Batch Production Parameters
Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|
Reaction time | 3–4 hours | 2–5 minutes |
Temperature control | ±5°C | ±0.5°C |
Throughput (kg/day) | 50–100 | 200–500 |
Byproduct formation | 8–12% | 2–4% |
Cooling requirement | High | Minimal |
Modular flow setups integrate quench units with aqueous Na₂SO₃, enabling end-to-end production without intermediate handling. Stainless steel reactors resist corrosion from HBr byproducts, ensuring system longevity. This scalability supports pharmaceutical demand, where the compound serves as a key intermediate for kinase inhibitors and anti-inflammatory agents [3] [5].
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